molecular formula C25H21F5N4O3 B12420213 Lp-PLA2-IN-6

Lp-PLA2-IN-6

Cat. No.: B12420213
M. Wt: 520.5 g/mol
InChI Key: LMSKSPWBYRMBRO-UHFFFAOYSA-N
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Description

Lp-PLA2-IN-6 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-6 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic pyrimidinone core through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against Lp-PLA2. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lp-PLA2-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Lp-PLA2-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Lp-PLA2-IN-6 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby mitigating inflammation and atherosclerosis progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lp-PLA2-IN-6 is unique due to its tetracyclic pyrimidinone structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other Lp-PLA2 inhibitors. This uniqueness makes it a valuable compound for studying the specific effects of Lp-PLA2 inhibition in various biological contexts .

Properties

Molecular Formula

C25H21F5N4O3

Molecular Weight

520.5 g/mol

IUPAC Name

6-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one

InChI

InChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2

InChI Key

LMSKSPWBYRMBRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F

Origin of Product

United States

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